![molecular formula C10H11ClN2O4S B2422222 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine CAS No. 40833-75-8](/img/structure/B2422222.png)
1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine
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Description
1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine (CNBSP) is an organic compound belonging to the class of sulfonamides and pyrrolidines. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. CNBSP is a versatile and easily accessible reagent for a variety of organic transformations. It is a powerful nucleophilic reagent and has been used for a variety of organic transformations including alkylation, arylation, and acylation.
Scientific Research Applications
Pyrrolidine Derivatives in Medicine and Industry
Pyrrolidines, including derivatives like 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine, have notable biological effects, making them significant in medicine. They can also be applied in industry for products like dyes or agrochemical substances. The study of pyrrolidine chemistry is thus crucial for modern science (Żmigrodzka et al., 2022).
Synthesis of Chlorinated Pyrrolidinone-bearing Benzenesulfonamides
A novel set of pyrrolidinone-based chlorinated benzenesulfonamide derivatives were synthesized and investigated for their binding affinity and selectivity against human carbonic anhydrases. This research shows potential for developing carbonic anhydrase inhibitors with higher selectivity for specific isozymes (Balandis et al., 2020).
Role in Organic Synthesis
Pyrrolidines, including those similar to 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine, play a role in organic synthesis. Their use in the synthesis of various derivatives, such as 4-substituted 7-azaindole derivatives and in reactions with phenolates and activated methylene nucleophiles, illustrates their versatility in organic chemistry (Figueroa‐Pérez et al., 2006).
Applications in Heterocyclic Chemistry
1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine and related compounds are important in heterocyclic chemistry. They are used in the synthesis of diverse heterocyclic structures, like pyrrolidines, through various chemical reactions and methodologies (Ballini et al., 2000).
properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4S/c11-9-4-3-8(7-10(9)13(14)15)18(16,17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKGYPUOJVMANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine |
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